Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate
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Description
Scientific Research Applications
Synthesis Applications
Ethyl {[3-cyano-6-hydroxy-4-(3-nitrophenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate is a compound that has been explored in various synthetic applications due to its unique structural properties. One notable application involves its use in the Lossen rearrangement, which has been utilized for the synthesis of hydroxamic acids and ureas from carboxylic acids. This method is notable for its good yields and the ability to proceed without racemization under milder conditions, which is particularly advantageous for the synthesis of sensitive compounds. The process is compatible with common protecting groups and offers an environmentally friendly and cost-effective approach due to the recyclability of byproducts (Thalluri et al., 2014).
Anticancer Research
Another area of research interest is in the development of potential anticancer agents. This compound derivatives have been synthesized and evaluated for their effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia. These studies provide valuable insights into the potential therapeutic applications of such compounds in cancer treatment (Temple et al., 1983).
Antimycobacterial Activity
The compound has also been studied for its antimycobacterial properties. Specifically, derivatives of this compound have been synthesized and screened for in vitro activity against Mycobacterium tuberculosis H37Rv. One such compound demonstrated significant potency, outperforming first-line anti-tuberculosis drugs, which highlights its potential as a novel therapeutic agent for tuberculosis (Raju et al., 2010).
Properties
IUPAC Name |
ethyl 2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S/c1-2-24-15(21)9-25-16-13(8-17)12(7-14(20)18-16)10-4-3-5-11(6-10)19(22)23/h3-6,12H,2,7,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBXCODPOVARQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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